molecular formula C15H21BrO2 B2922962 2-(4-Bromophenyl)-5-pentyl-1,3-dioxane CAS No. 320423-73-2

2-(4-Bromophenyl)-5-pentyl-1,3-dioxane

Cat. No.: B2922962
CAS No.: 320423-73-2
M. Wt: 313.235
InChI Key: PTIXZQLHAOJXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” is a complex organic compound. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a 1,3-dioxane ring, which is a six-membered ring with two oxygen atoms . The “5-pentyl” indicates a five-carbon alkyl chain attached to the dioxane ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenyl group, the 1,3-dioxane ring, and the pentyl chain. These groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The bromine atom in the bromophenyl group could potentially make this compound reactive, as bromine is a good leaving group. The compound might undergo nucleophilic substitution reactions . The 1,3-dioxane ring could potentially undergo ring-opening reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. The presence of the bromine atom could increase its molecular weight and possibly its boiling and melting points .

Scientific Research Applications

Liquid Crystal Synthesis

Research has indicated the synthesis of various 1,3-dioxane derivatives, including 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, for their use in liquid crystals. These syntheses involve multiple steps, including alkylation, reduction, and cyclocondensation, yielding high-purity products suitable for liquid crystal applications (Liu Qian-feng, 2002).

Acoustical Studies in Mixtures

1,3-dioxane derivatives, such as 1-(2'-hydroxy-5'-bromophenyl)-3-(4'-chlorophenyl)-1,3-propandione, have been studied for their acoustical properties in dioxane-water mixtures. Measurements of ultrasonic velocity and density have been used to derive various acoustical parameters, providing insights into solute-solvent and solute-solute interactions (S. D. Thakur, D. T. Mahajan, M. Narwade, 2007).

Structural and Conformational Analysis

The structure and conformation of various 1,3-dioxane derivatives, including those with bromophenyl substituents, have been extensively studied using techniques like NMR, X-ray diffraction, and computer simulation. These studies are vital for understanding the chemical behavior and potential applications of these compounds (Sh. Yu. Khazhiev et al., 2018).

Chemical Synthesis of Pharmaceuticals

1,3-dioxane derivatives have been used as intermediates in the synthesis of pharmaceuticals, such as Chloramphenicol. The process involves several steps including protection, nitration, acylative cleavage, and hydrolysis, demonstrating the versatility of these compounds in complex organic syntheses (B. Hazra, V. Pore, S. P. Maybhate, 1997).

Mechanism of Action

Without specific information about the biological or chemical activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” would require appropriate safety precautions. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its reactivity, potential biological activity, and possible uses in various fields .

Properties

IUPAC Name

2-(4-bromophenyl)-5-pentyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrO2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(16)9-7-13/h6-9,12,15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIXZQLHAOJXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1COC(OC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of compound from Example 6 (31 g, 0.21 mol), 4-bromobenzaldehyde (38.8 g, 0.21 mol) and 4-toluenesulphonic acid (110 mg) in dry toluene (200 cm3) was heated under reflux (3 h) using a Dean and Stark apparatus. On cooling to room temperature the mixture was poured into aqueous sodium hydrogen carbonate solution (5%, 70 cm3) and the separated organic layer washed with aqueous sodium hydrogen carbonate solution (5%, 2×60 cm3), water (2×60 cm3) and dried (MgSO4). The solvent was removed in vacuo and the residue purified by crystalliation from methanol to remove the cis-isomer.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.